Cas no 1804890-67-2 (4-Iodo-5-methylnicotinonitrile)
4-Iodo-5-methylnicotinonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-Iodo-5-methylnicotinonitrile
-
- Inchi: 1S/C7H5IN2/c1-5-3-10-4-6(2-9)7(5)8/h3-4H,1H3
- InChI Key: CUOFJKPLTMZPAX-UHFFFAOYSA-N
- SMILES: IC1C(C#N)=CN=CC=1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 160
- XLogP3: 1.6
- Topological Polar Surface Area: 36.7
4-Iodo-5-methylnicotinonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029007543-250mg |
4-Iodo-5-methylnicotinonitrile |
1804890-67-2 | 95% | 250mg |
$980.00 | 2022-04-01 | |
| Alichem | A029007543-500mg |
4-Iodo-5-methylnicotinonitrile |
1804890-67-2 | 95% | 500mg |
$1,718.70 | 2022-04-01 | |
| Alichem | A029007543-1g |
4-Iodo-5-methylnicotinonitrile |
1804890-67-2 | 95% | 1g |
$3,039.75 | 2022-04-01 |
4-Iodo-5-methylnicotinonitrile Related Literature
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 4-Iodo-5-methylnicotinonitrile
Introduction to 4-Iodo-5-methylnicotinonitrile (CAS No. 1804890-67-2)
4-Iodo-5-methylnicotinonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1804890-67-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the nicotinamide derivatives family, characterized by its unique structural features that include an iodine substituent at the 4-position and a methyl group at the 5-position of the pyridine ring. These structural attributes make it a valuable intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The significance of 4-Iodo-5-methylnicotinonitrile lies in its versatility as a building block for more complex chemical entities. The presence of the iodine atom provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in medicinal chemistry to construct diverse molecular architectures. Additionally, the nitrile group introduces another layer of reactivity, enabling transformations such as hydrolysis to carboxylic acids or reduction to amides, which are crucial steps in drug synthesis.
In recent years, there has been a surge in research focused on nicotinamide derivatives due to their broad spectrum of biological activities. 4-Iodo-5-methylnicotinonitrile has been explored as a precursor in the synthesis of potential therapeutic agents, including kinase inhibitors and antimicrobial compounds. For instance, studies have demonstrated its utility in generating novel nicotinamide-based scaffolds that exhibit inhibitory effects on specific enzymes implicated in inflammatory and infectious diseases. The methyl group at the 5-position plays a critical role in modulating the electronic properties of the molecule, thereby influencing its binding affinity and pharmacological profile.
One of the most compelling applications of 4-Iodo-5-methylnicotinonitrile is in the development of next-generation agrochemicals. The agrochemical industry is continually seeking innovative compounds that offer improved efficacy while minimizing environmental impact. Nicotinamide derivatives have shown promise as leads for herbicides, fungicides, and insecticides due to their ability to interact with biological targets in pests and weeds. The structural features of 4-Iodo-5-methylnicotinonitrile, particularly the iodine substituent, facilitate its incorporation into larger molecules designed to disrupt essential metabolic pathways in target organisms.
The synthetic pathways involving 4-Iodo-5-methylnicotinonitrile have been optimized for efficiency and scalability, making it a practical choice for industrial applications. Researchers have developed streamlined protocols for its preparation starting from commercially available precursors, ensuring a reliable supply chain for further derivatization. Advances in catalytic systems have further enhanced the yield and purity of 4-Iodo-5-methylnicotinonitrile, reducing waste and improving cost-effectiveness.
The chemical properties of 4-Iodo-5-methylnicotinonitrile also make it an attractive candidate for material science applications. Its ability to participate in various organic transformations allows for the creation of polymers and functional materials with tailored properties. For example, researchers have explored its use in generating conductive polymers or luminescent materials by incorporating it into polymer backbones through controlled polymerization techniques.
In conclusion, 4-Iodo-5-methylnicotinonitrile (CAS No. 1804890-67-2) represents a versatile and highly functional compound with far-reaching implications across multiple scientific disciplines. Its role as a key intermediate in pharmaceutical synthesis underscores its importance in drug discovery efforts aimed at addressing unmet medical needs. Furthermore, its potential applications in agrochemicals and material science highlight its broad utility beyond traditional medicinal chemistry contexts. As research continues to uncover new synthetic strategies and biological functions associated with nicotinamide derivatives, compounds like 4-Iodo-5-methylnicotinonitrile are poised to remain at the forefront of innovation.
1804890-67-2 (4-Iodo-5-methylnicotinonitrile) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)